5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenylthiourea. This intermediate is then cyclized with chloroacetyl chloride under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Major Products
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or proteins makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of antimicrobial or anticancer activity, the compound may disrupt cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-(bromomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
- 5-(iodomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
- 5-(methylthio)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCHYFTMRSWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.